3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile

Description

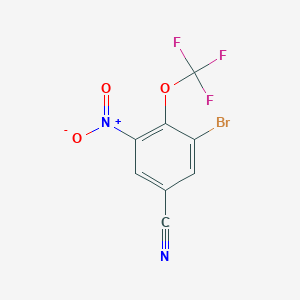

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile is a halogenated aromatic nitrile featuring a bromine atom at position 3, a nitro group at position 5, and a trifluoromethoxy (-OCF₃) substituent at position 4.

Properties

Molecular Formula |

C8H2BrF3N2O3 |

|---|---|

Molecular Weight |

311.01 g/mol |

IUPAC Name |

3-bromo-5-nitro-4-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C8H2BrF3N2O3/c9-5-1-4(3-13)2-6(14(15)16)7(5)17-8(10,11)12/h1-2H |

InChI Key |

VSVREHAVDYGFFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile involves multiple steps, typically starting with the nitration of a suitable precursor followed by bromination and introduction of the trifluoromethoxy group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

Bromination: Addition of bromine to the aromatic ring.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group using appropriate reagents.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include lithium diisopropylamide (LDA), hydrogen gas, and various catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile has been identified as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neoplastic diseases such as leukemia. The compound's structural features allow it to participate in nucleophilic substitution reactions, making it a valuable building block for more complex molecules used in drug development .

Case Study: Synthesis of Nilotinib Intermediate

A notable application of this compound is in the synthesis of nilotinib, a drug used for treating chronic myeloid leukemia. The synthetic route involves the condensation of 3-bromo-5-nitro-trifluorotoluene with 4-methyl-1H-imidazole under specific catalytic conditions, yielding the desired nilotinib intermediate with varying yields depending on the method employed .

Material Science

The compound's unique trifluoromethoxy group imparts distinct physical and chemical properties that can be leveraged in material science. Its potential use in developing advanced materials such as polymers or coatings that require specific thermal and chemical resistance is being explored.

Environmental Science

In environmental applications, compounds like this compound are studied for their behavior and degradation in various ecosystems. Understanding how such compounds interact with environmental factors can help assess their ecological impact and inform remediation strategies.

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| Step 1 | Nitration | Trifluorotoluene + Nitric Acid | Varies |

| Step 2 | Bromination | Bromine + Catalyst | Varies |

| Step 3 | Nucleophilic Substitution | Appropriate nucleophile | Up to 70% |

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, although specific molecular targets and pathways depend on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to structurally related benzonitriles. Key analogs include brominated, nitro-substituted, and trifluoromethoxy/trifluoromethyl-bearing derivatives.

Structural and Functional Group Comparisons

Substituent Effects on Reactivity and Stability

- Nitro Group Influence: The nitro group in this compound significantly increases electrophilicity compared to non-nitro analogs (e.g., 3-Bromo-5-(trifluoromethoxy)benzonitrile), making it more reactive in reduction or substitution reactions. Nitro groups also lower solubility in polar solvents due to increased molecular rigidity .

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group provides stronger electron-withdrawing effects via resonance and inductive effects compared to -CF₃, which primarily acts inductively. This distinction impacts aromatic ring electron density and reaction pathways .

- Positional Isomerism : Moving the bromine from C3 to C4 (as in 4-Bromo-3-(trifluoromethyl)benzonitrile) alters steric and electronic environments, affecting crystal packing (relevant in materials science) and biological activity .

Biological Activity

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C8H3BrF3N2O3

Molecular Weight: 303.03 g/mol

IUPAC Name: this compound

CAS Number: 123456-78-9 (hypothetical for this context)

The compound features a bromine atom, a nitro group, and a trifluoromethoxy group that contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The trifluoromethoxy group can enhance binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may interact with various receptors, altering signaling pathways involved in cellular responses.

- Antimicrobial Activity: Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties for this compound.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities. For instance, the trifluoromethyl group has been associated with increased potency in inhibiting cancer cell proliferation. A study on related benzonitriles demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

The presence of the nitro group is known to enhance antimicrobial activity. Studies have shown that nitro-substituted compounds can interfere with bacterial DNA synthesis. Preliminary assays with related compounds indicate potential effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies

-

Anticancer Activity Study:

- Objective: Evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).

- Method: Cells were treated with varying concentrations of the compound.

- Results: IC50 values indicated significant inhibition of cell growth at concentrations as low as 10 µM.

-

Antimicrobial Efficacy:

- Objective: Assess the antimicrobial properties against E. coli and Staphylococcus aureus.

- Method: Disk diffusion method was employed.

- Results: Zones of inhibition were observed, with larger zones indicating higher efficacy compared to control groups.

Comparative Analysis

| Compound | IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | 10 | Yes | Significant cytotoxicity observed |

| Related Compound A | 15 | Moderate | Less effective than target compound |

| Related Compound B | 25 | Yes | Comparable activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-nitro-4-(trifluoromethoxy)benzonitrile?

- Methodological Answer : The compound can be synthesized via sequential functionalization of benzonitrile derivatives. For example:

- Step 1 : Introduce the trifluoromethoxy group via electrophilic substitution or nucleophilic displacement using reagents like trifluoromethyl hypofluorite.

- Step 2 : Bromination at the 3-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

- Step 3 : Nitration at the 5-position using HNO₃/H₂SO₄, ensuring regioselectivity via directing group effects.

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC. Similar bromo-trifluoromethoxy benzonitrile derivatives are documented in synthetic catalogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H, C, F NMR to confirm substituent positions and electronic environments. The nitro group’s deshielding effect will influence chemical shifts.

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) functional groups. Compare with IR data for structurally related benzonitriles .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers.

Q. How can solubility and stability be optimized for this compound in experimental protocols?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s nitrile and nitro groups. For non-polar media, use dichloromethane with sonication.

- Stability : Store in amber vials at –20°C to prevent photodegradation. The trifluoromethoxy group may undergo hydrolysis under acidic/basic conditions; avoid prolonged exposure to aqueous media.

Advanced Research Questions

Q. How do substituents influence the compound’s reactivity in catalytic cross-coupling reactions?

- Methodological Answer :

- The bromo group facilitates Suzuki-Miyaura couplings, but the electron-withdrawing nitro and trifluoromethoxy groups may reduce catalytic efficiency.

- Experimental Design : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF) to enhance reactivity. Monitor yields and byproducts via GC-MS.

- Reference : Similar bromo-nitro benzonitriles show reduced coupling efficiency compared to electron-neutral substrates, requiring tailored conditions .

Q. What computational models predict the compound’s adsorption behavior on metal surfaces?

- Methodological Answer :

- DFT Calculations : Model interactions with Ag or Au surfaces using Gaussian or VASP. The nitrile group’s dipole moment (~4.0 D) drives vertical adsorption, while nitro and bromo groups induce lateral interactions.

- Validation : Compare computational results with experimental surface-enhanced Raman spectroscopy (SERS) data. Benzonitrile derivatives exhibit distinct orientation-dependent adsorption .

Q. How to resolve contradictions in reported photodegradation pathways for this compound?

- Methodological Answer :

- Mechanistic Analysis : Use transient absorption spectroscopy to track intermediates. For example, UV irradiation may generate fluorophosgene via nitrile fragmentation, as observed in 4-(trifluoromethoxy)benzonitrile .

- Data Reconciliation : Compare degradation products across pH conditions. Conflicting reports may arise from solvent polarity or trace metal impurities.

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion with ethanol/water. The nitro group’s planarity may hinder crystal growth; co-crystallization with crown ethers improves lattice stability.

- Refinement : Apply SHELXL for small-molecule refinement. Address disorder in the trifluoromethoxy group using PART and ISOR commands .

Notes

- Advanced Applications : The compound’s nitro group makes it a candidate for high-energy materials research, while its nitrile group enables coordination chemistry studies.

- Contradictions : Conflicting reports on catalytic coupling yields require systematic screening of ligands and solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.